3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile
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Overview
Description
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile is a chemical compound with the molecular formula C5H6N4S It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate nitrile-containing reagents. One common method involves the reaction of 1,3,4-thiadiazole-2-amine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-[(1,3,4-thiadiazol-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different functional groups.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a nitrile group.
Uniqueness
3-[(1,3,4-Thiadiazol-2-yl)amino]propanenitrile is unique due to its specific combination of a thiadiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Properties
CAS No. |
300686-01-5 |
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Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C5H6N4S/c6-2-1-3-7-5-9-8-4-10-5/h4H,1,3H2,(H,7,9) |
InChI Key |
XBDWCFOFPCHOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NCCC#N |
Purity |
95 |
Origin of Product |
United States |
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